

Application Notes and Protocols for the Synthesis of SIGSLAK Peptide

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Compound of Interest

Compound Name: SIGSLAK

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Introduction to SIGSLAK Peptide and Solid-Phase Peptide Synthesis (SPPS)

The **SIGSLAK** peptide, with the amino acid sequence Ser-Ile-Gly-Ser-Leu-Ala-Lys, is a custom peptide that can be synthesized for a variety of research applications, including structure-activity relationship studies, drug discovery, and biological assays.^[1] The most common and efficient method for synthesizing such peptides is Solid-Phase Peptide Synthesis (SPPS).^{[2][3]}^[4]

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).^{[2][5]} This method offers several advantages, including high purity and yield, the potential for automation, and flexibility in peptide design.^[2] The general workflow of SPPS involves cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid until the desired sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected.^{[3][5]}

Experimental Protocols

Materials and Reagents

Reagent/Material	Specification	Supplier (Example)
Rink Amide MBHA Resin	100-200 mesh, 0.4-0.8 mmol/g loading	Sigma-Aldrich
Fmoc-L-Ser(tBu)-OH	>99% purity	Bachem
Fmoc-L-Ile-OH	>99% purity	Bachem
Fmoc-L-Gly-OH	>99% purity	Bachem
Fmoc-L-Leu-OH	>99% purity	Bachem
Fmoc-L-Ala-OH	>99% purity	Bachem
Fmoc-L-Lys(Boc)-OH	>99% purity	Bachem
HBTU	>99% purity	Sigma-Aldrich
HOBt	>99% purity	Sigma-Aldrich
DIPEA	>99% purity	Sigma-Aldrich
Piperidine	ACS grade	Fisher Scientific
DMF	Anhydrous, >99.8%	Sigma-Aldrich
DCM	Anhydrous, >99.8%	Sigma-Aldrich
TFA	Reagent grade, >99%	Sigma-Aldrich
TIS	Reagent grade, >98%	Sigma-Aldrich
Diethyl ether	Anhydrous	Fisher Scientific
Acetonitrile	HPLC grade	Fisher Scientific
Water	HPLC grade	Fisher Scientific

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of SIGSLAK

This protocol is based on the widely used Fmoc/tBu strategy.[\[5\]](#)[\[6\]](#)

1. Resin Preparation:

- Swell the Rink Amide MBHA resin in Dimethylformamide (DMF) for 1 hour in a reaction vessel.

- Wash the resin with DMF (3 times).

2. First Amino Acid Coupling (Lysine):

- Deprotect the Fmoc group on the resin by treating it with 20% piperidine in DMF for 5 minutes, and then for 15 minutes.
- Wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times).
- In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.
- Add the activated amino acid solution to the resin and shake for 2 hours.
- Wash the resin with DMF (3 times) and DCM (3 times).

3. Subsequent Amino Acid Couplings (Ala, Leu, Ser, Gly, Ile, Ser):

- Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ala, Leu, Ser(tBu), Gly, Ile, Ser(tBu)).
- After each coupling step, perform a Kaiser test to ensure complete reaction. If the test is positive (indicating free amines), repeat the coupling step.

4. Cleavage and Deprotection:

- After the final amino acid coupling and deprotection, wash the peptide-resin with DCM (5 times) and dry it under vacuum.^[7]
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.^[7]
- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

1. Purification by High-Performance Liquid Chromatography (HPLC):

- Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
- Purify the peptide using a reverse-phase C18 HPLC column.
- Use a linear gradient of 5-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
- Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.
- Lyophilize the pure fractions to obtain the final peptide as a white powder.

2. Characterization by Mass Spectrometry:

- Confirm the identity of the synthesized peptide by Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF Mass Spectrometry.[\[8\]](#)
- The expected monoisotopic mass for **SIGSLAK** (C₃₀H₅₇N₉O₁₀) is approximately 715.42 Da.

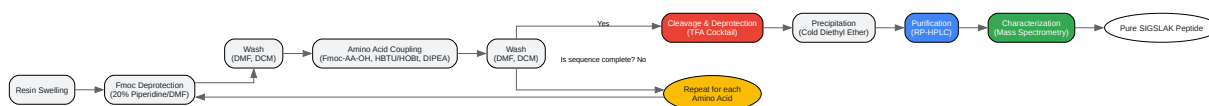
Data Presentation

Table 1: Summary of Synthesis and Purification Results

Parameter	Result
Crude Peptide Yield	~70-80%
Purity after HPLC	>95%
Final Lyophilized Yield	~20-30%
Observed Mass (ESI-MS)	~716.4 [M+H] ⁺

Visualizations

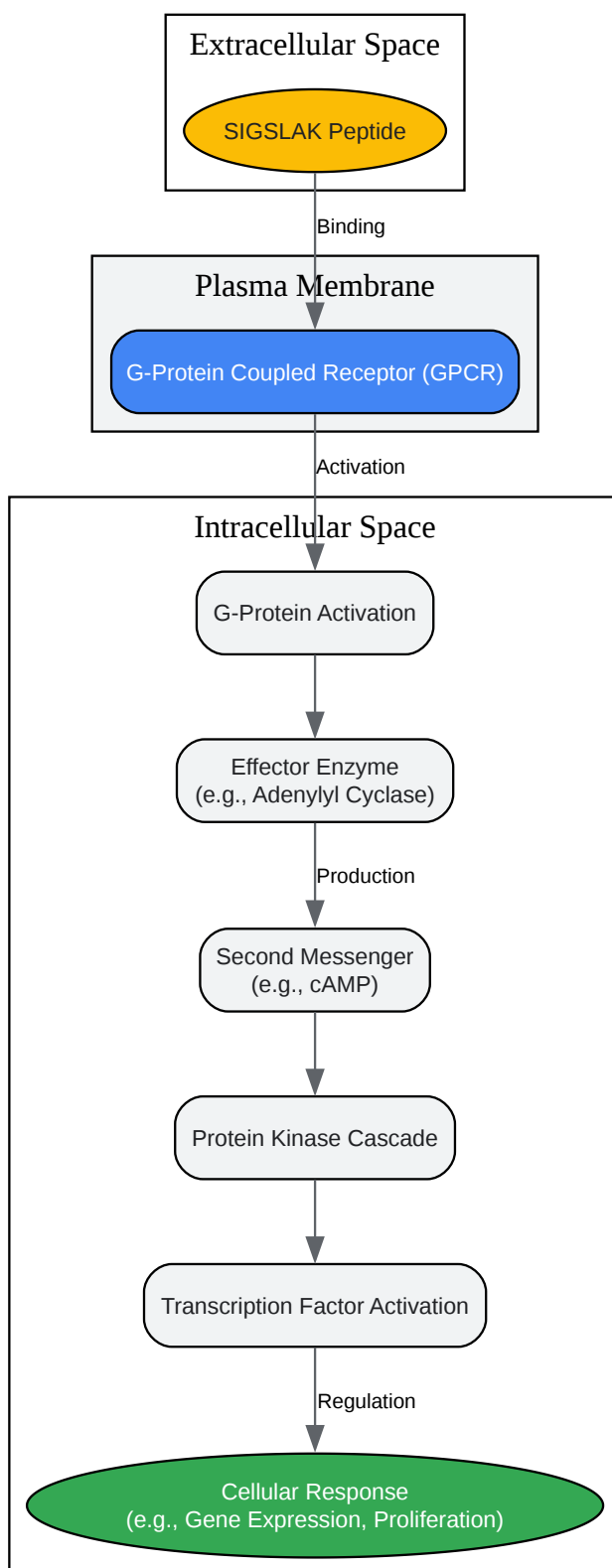
Experimental Workflow



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Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of **SIGSLAK**.

Generic Peptide Signaling Pathway



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Caption: A generic signaling pathway initiated by an extracellular peptide.

Potential Research Applications

Synthesized **SIGSLAK** peptide can be utilized in various research contexts:

- Structure-Activity Relationship (SAR) Studies: By systematically substituting amino acids in the **SIGSLAK** sequence, researchers can identify key residues responsible for its biological activity.[1]
- Drug Discovery and Development: Peptides with interesting biological activities can serve as lead compounds for the development of new therapeutics.[9]
- Biological Assays: The peptide can be used to study its interaction with specific receptors or enzymes and to elucidate its role in cellular signaling pathways.[10][11]
- Antimicrobial Research: Many peptides exhibit antimicrobial properties, and **SIGSLAK** could be screened for activity against various pathogens.[12][13][14]

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